![molecular formula C17H25N3OS B2485146 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392240-95-8](/img/structure/B2485146.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Quantitative Assessment of Noncovalent Interactions : N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines were synthesized and their crystal structures determined. These structures showed significant noncovalent interactions, characterized by quantum theory and Hirshfeld surface analysis, indicating their potential for diverse chemical applications (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
- Anti-Tuberculosis Agents : Novel 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and showed potent inhibitory activity against M. tuberculosis, with one compound exhibiting comparable activity to standard drugs. This suggests their potential as anti-TB agents (Anusha et al., 2015).
- Antimicrobial and Anti-inflammatory Derivatives : A series of 1-adamanyl-1,3,4-thiadiazole derivatives demonstrated marked activity against gram-positive bacteria and C. albicans. Additionally, certain derivatives exhibited dose-dependent anti-inflammatory activity, highlighting their potential in treating infections and inflammation (Kadi et al., 2010).
Antiproliferative Activity
- Anti-proliferative Activity Against Cancer Cell Lines : Adamantyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. The study revealed compounds with promising activity, suggesting their potential as cancer therapeutic agents (Wassel et al., 2021).
Antioxidant Activity
- Antioxidant Properties : Thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole were evaluated for antioxidant activity. The study highlights the potential of these compounds in developing new antioxidants (Djukic et al., 2018).
Interaction with Biological Targets
- Inhibition of Carbonic Anhydrase : The inhibitory activity of sulfonamides containing adamantyl moieties against carbonic anhydrase isoforms was explored. The study provided insights into how the structural elements of these compounds affect their inhibitory efficacy, offering a basis for designing selective inhibitors (Biswas et al., 2013).
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets via noncovalent interactions . The strength of these interactions can be influenced by the presence of halogen substitutions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]pentanamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-2-3-4-14(21)18-16-20-19-15(22-16)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-13H,2-10H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFKSSQSIVKHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)


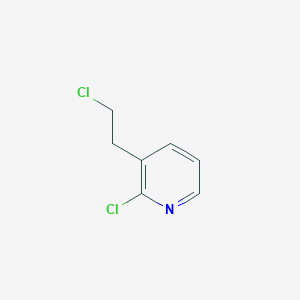

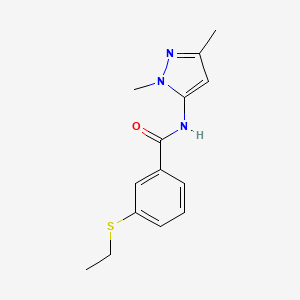
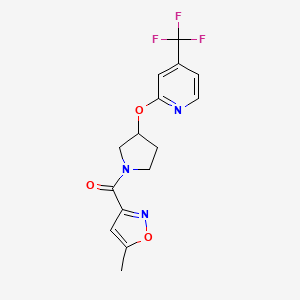
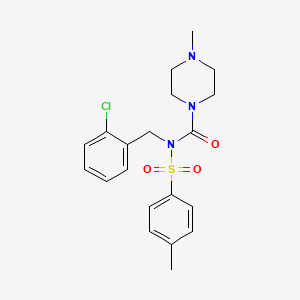
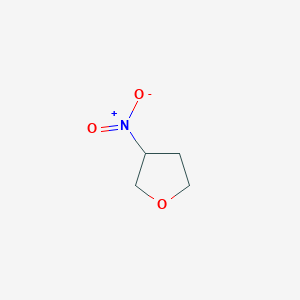
![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2485081.png)
![1-(2,4-Dichloro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2485084.png)

![N-(2,4-difluorophenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide](/img/structure/B2485086.png)
